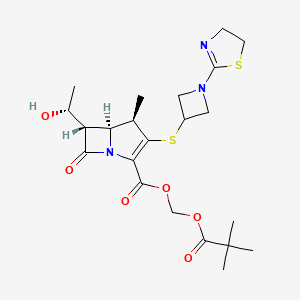
替比培南匹伏酯
概述
描述
Tebipenem pivoxil is an orally bioavailable prodrug of tebipenem, a carbapenem antibiotic. It was developed to combat bacteria that have acquired resistance to commonly used antibiotics. Tebipenem pivoxil is formulated as an ester to improve absorption and bioavailability .
科学研究应用
Tebipenem pivoxil has several scientific research applications:
Antibacterial Properties: It is effective against a variety of pathogenic bacteria, including methicillin-resistant Staphylococcus aureus and extended-spectrum beta-lactamase-producing Enterobacteriaceae.
Treatment of Infections: Tebipenem pivoxil is used in the treatment of complicated urinary tract infections and acute pyelonephritis.
Alternative Therapy: It has been repurposed as an alternative therapy for severe gastrointestinal infections caused by extensively drug-resistant Shigella spp.
作用机制
Tebipenem pivoxil is a prodrug that is converted to tebipenem in the body. Tebipenem exerts its antibacterial effects by inhibiting penicillin-binding proteins (PBPs) in the bacterial cell wall. This inhibition disrupts cell wall synthesis, leading to bacterial cell death .
安全和危害
未来方向
Tebipenem pivoxil has shown special advantages in pediatric infections and is in urgent need in China . If approved in the United States, tebipenem pivoxil hydrobromide can serve as a potential oral antimicrobial option to decrease hospital length of stay and prevent hospital admissions due to resistant pathogens . It could also be repurposed as an effective treatment for severe diarrhoea caused by MDR Shigella and other enteric pathogens in LMICs .
生化分析
Biochemical Properties
Tebipenem pivoxil is a prodrug that converts to tebipenem, its pharmacologically active metabolite, in intestinal epithelial cells as a result of the action of carboxylesterase . It binds to penicillin-binding proteins (PBPs), thereby inhibiting cell wall synthesis . The nitrogen heterocyclic group at the C3 side chain in the chemical structure forms a prodrug by interacting with C2 carboxylic acids, significantly elevating oral absorption .
Cellular Effects
Tebipenem pivoxil has activity against multidrug-resistant (MDR) Gram-negative pathogens, including quinolone-resistant and extended-spectrum-β-lactamase-producing Enterobacteriaceae . It restrains penicillin-binding proteins and destroys the cell walls of pathogens .
Molecular Mechanism
Tebipenem pivoxil is a prodrug that is rapidly converted to the active moiety, tebipenem, by enterocytes . It binds to penicillin-binding proteins (PBPs), inhibiting cell wall synthesis . A nitrogen heterocyclic group at the C3 side chain in the chemical structure forms a prodrug by interacting with C2 carboxylic acids, significantly elevating oral absorption .
Temporal Effects in Laboratory Settings
In the single-ascending-dose phase, mean tebipenem plasma concentrations increased in a linear and dose proportional manner for doses of 100 to 900 mg and were comparable in the fasted and fed states for the 300- and 600-mg doses . In the multiple-ascending-dose phase, tebipenem maximum concentration was reached within 1.5 h and was dose proportional on day 1 and higher than dose proportional (2.7-fold) on day 14 .
Dosage Effects in Animal Models
In all the sepsis mouse models, the simultaneous administration of the tebipenem pivoxil tablets significantly reduced mortality of the sepsis-model mice as compared with the control . The survival rate in the tebipenem pivoxil tablet group was remarkably higher than that in the meropenem group in all the sepsis mouse models tested .
Metabolic Pathways
Tebipenem pivoxil is absorbed by multiple intestinal transport routes (including uptake transporters OATP) and then metabolized to tebipenem or its metabolites by drug-metabolizing enzymes (including epoxide hydrolase and renal dehydropeptidase-I) .
Transport and Distribution
Tebipenem pivoxil demonstrated excellent distribution into skin and soft tissue of healthy subjects and patients with diabetic foot infections following oral administration of 600 mg of tebipenem pivoxil hydrobromide .
Subcellular Localization
Given its mechanism of action, it can be inferred that it primarily acts in the periplasmic space where it binds to penicillin-binding proteins (PBPs) to inhibit bacterial cell wall synthesis .
准备方法
The preparation of tebipenem pivoxil involves several steps:
Condensation Reaction: Azabicyclo phosphate and 3-mercapto-1-(1,3-thiazoline-2-yl) azetidine hydrochloride are condensed using acetonitrile as a solvent in the presence of diisopropylethylamine.
Hydrogenation: The resulting compound undergoes hydrogenation in a mixed solvent of acetic ether and potassium bicarbonate aqueous solution to remove p-nitrobenzyl, yielding tebipenem.
化学反应分析
Tebipenem pivoxil undergoes various chemical reactions:
Hydrolysis: In aqueous solutions, tebipenem pivoxil is hydrolyzed to tebipenem, its active form.
Oxidation: Tebipenem pivoxil can undergo oxidation reactions, leading to the formation of degradation products.
Photolysis and Thermolysis: Tebipenem pivoxil is susceptible to degradation under light and heat, resulting in various degradation products.
Common reagents used in these reactions include ammonium acetate, acetonitrile, and triethylamine. The major product formed from the hydrolysis of tebipenem pivoxil is tebipenem .
相似化合物的比较
Tebipenem pivoxil is unique among carbapenems due to its oral bioavailability. Similar compounds include:
Meropenem: Another carbapenem antibiotic, but it is administered intravenously.
Imipenem: A carbapenem that is also administered intravenously and is often combined with cilastatin to prevent renal degradation.
Ertapenem: An intravenous carbapenem with a longer half-life, allowing for once-daily dosing.
Tebipenem pivoxil’s oral bioavailability makes it a convenient option for outpatient therapy, reducing the need for intravenous administration and hospital stays.
属性
IUPAC Name |
2,2-dimethylpropanoyloxymethyl (4R,5S,6S)-3-[1-(4,5-dihydro-1,3-thiazol-2-yl)azetidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O6S2/c1-11-15-14(12(2)26)18(27)25(15)16(19(28)30-10-31-20(29)22(3,4)5)17(11)33-13-8-24(9-13)21-23-6-7-32-21/h11-15,26H,6-10H2,1-5H3/t11-,12-,14-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNUDIPVBUUXCDG-QHSBEEBCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(C(=O)N2C(=C1SC3CN(C3)C4=NCCS4)C(=O)OCOC(=O)C(C)(C)C)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1SC3CN(C3)C4=NCCS4)C(=O)OCOC(=O)C(C)(C)C)[C@@H](C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00167228 | |
| Record name | Tebipenem pivoxil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00167228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
497.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
161715-24-8 | |
| Record name | Tebipenem pivoxil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=161715-24-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tebipenem pivoxil [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161715248 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tebipenem pivoxil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16840 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tebipenem pivoxil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00167228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TEBIPENEM PIVOXIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95AK1A52I8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does tebipenem, the active moiety of tebipenem pivoxil, exert its antibacterial effect?
A1: Tebipenem, a β-lactam antibiotic, binds to penicillin-binding proteins (PBPs) in the bacterial cell wall. This binding inhibits the synthesis of peptidoglycan, a crucial component of the bacterial cell wall, ultimately leading to cell lysis and bacterial death. [, ]
Q2: What is the molecular formula and weight of tebipenem pivoxil?
A2: While the provided abstracts don't explicitly state the molecular formula and weight, they do mention that tebipenem pivoxil is a pivaloyloxymethyl ester prodrug of tebipenem. [, ] The crystal structure of tebipenem pivoxil has been determined. [] For precise formula and weight information, consult chemical databases or the drug's prescribing information.
Q3: Are there any spectroscopic data available regarding the characterization of tebipenem pivoxil?
A3: Yes, studies have utilized various spectroscopic techniques to characterize tebipenem pivoxil. Infrared and Raman spectroscopies were employed to confirm the formation of a complex between tebipenem pivoxil and β-cyclodextrin. [] Additionally, high-performance liquid chromatography coupled with a diode array detector (HPLC-DAD) was used to study the stability of tebipenem pivoxil. []
Q4: How stable is tebipenem pivoxil under different storage conditions?
A4: Tebipenem pivoxil, like many drugs, can degrade under certain conditions. Research using HPLC-DAD investigated its stability in aqueous solutions under acidic, basic, and oxidative conditions, as well as in solid form under light, heat, and humidity. [] This research aimed to understand degradation pathways and inform appropriate storage conditions.
Q5: Does tebipenem pivoxil interact with common excipients used in pharmaceutical formulations?
A5: Yes, research has shown that excipients can react with tebipenem pivoxil and its impurities, potentially leading to the formation of new impurities. [] This highlights the importance of careful excipient selection and formulation development to ensure drug stability and safety.
Q6: Are there any specific formulation strategies employed to enhance the stability, solubility, or bioavailability of tebipenem pivoxil?
A6: Yes, several strategies have been explored to optimize tebipenem pivoxil formulations. One approach involves incorporating β-cyclodextrin, which forms a complex with tebipenem pivoxil, improving its solubility and stability. [] Other formulations aim to improve taste, dissolution rate, and patient compliance. [, , ]
Q7: What is known about the dissolution rate and solubility of tebipenem pivoxil?
A8: Tebipenem pivoxil formulations aim to improve dissolution rate for better bioavailability. [] Inclusion complexation with β-cyclodextrin enhances its solubility in various media. [] This is crucial for oral administration and achieving therapeutic drug levels in the body.
Q8: What analytical methods are used to characterize and quantify tebipenem pivoxil?
A8: Various analytical techniques are employed, including:
- HPLC-DAD: This method separates and quantifies tebipenem pivoxil and its degradation products. []
- UHPLC/QTOF-MS/MS: This technique identifies and characterizes tebipenem pivoxil and its related impurities in pharmaceutical formulations. []
- LC-MS/MS: This method quantifies tebipenem in biological samples for pharmacokinetic studies. [, , ]
Q9: How is tebipenem pivoxil absorbed and metabolized in the body?
A10: Tebipenem pivoxil is a prodrug that is rapidly converted to its active form, tebipenem, by intestinal esterases during absorption. [] This conversion is essential for its antibacterial activity.
Q10: What are the primary routes of elimination for tebipenem?
A11: Tebipenem is primarily eliminated through the kidneys. Studies in healthy subjects and those with varying degrees of renal impairment demonstrate a direct correlation between tebipenem clearance and creatinine clearance. []
Q11: What is the main pharmacokinetic/pharmacodynamic (PK/PD) parameter that correlates with tebipenem's efficacy?
A12: Research indicates that the ratio of free drug area under the curve (AUC) to minimum inhibitory concentration (MIC), adjusted for the dosing interval (fAUC/MIC • 1/τ), is the PK/PD index most closely associated with tebipenem's effectiveness. [, ]
Q12: Has tebipenem pivoxil demonstrated efficacy in clinical trials?
A12: Yes, tebipenem pivoxil has shown efficacy in clinical trials for various infections:
- Complicated Urinary Tract Infections (cUTI): A phase 3 trial demonstrated non-inferiority to intravenous ertapenem in treating cUTI and acute pyelonephritis. [, ]
- Pediatric Infections: Tebipenem pivoxil is approved in Japan for treating ear, nose, and throat infections, and respiratory infections in children. [, , , ]
- Acute Otitis Media (AOM): Studies suggest a 3-day course of tebipenem pivoxil is effective in treating AOM in children. []
Q13: What is the safety profile of tebipenem pivoxil?
A15: Clinical trials indicate that tebipenem pivoxil is generally well-tolerated. The most common adverse events are mild and transient, with diarrhea and headache being the most frequently reported. [, , ]
Q14: Is there research on using tebipenem pivoxil for infections beyond those mentioned in the provided abstracts?
A16: Yes, researchers are exploring its potential for treating severe gastrointestinal infections caused by extensively drug-resistant Shigella spp. [, ] This highlights the ongoing research to expand tebipenem pivoxil's therapeutic applications.
Q15: Are there any known drug-drug interactions with tebipenem pivoxil?
A17: Studies have investigated the effect of antacids and proton pump inhibitors on tebipenem pharmacokinetics. While co-administration with these agents led to a decrease in the maximum concentration (Cmax) of tebipenem, the overall exposure (AUC) remained largely unaffected. [, ]
Q16: Are there biomarkers being investigated to predict the efficacy of tebipenem pivoxil?
A18: While specific biomarkers are not mentioned in the provided abstracts, research on scoring systems based on clinical symptoms like eardrum redness and otorrhea is being explored to predict treatment response in AOM. []
Q17: What is the distribution of tebipenem in the body after administration of tebipenem pivoxil?
A19: Tebipenem demonstrates good tissue penetration. Studies reveal its presence in various tissues, including lung epithelial lining fluid, alveolar macrophages, aural discharge, and sinus mucous membranes. [, , ]
Q18: Does tebipenem pivoxil have an impact on the central nervous system?
A20: Tebipenem exhibits low penetration into the central nervous system, as evidenced by animal studies. [] While it can potentially induce seizures at very high doses, the risk is considered low compared to other carbapenems. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



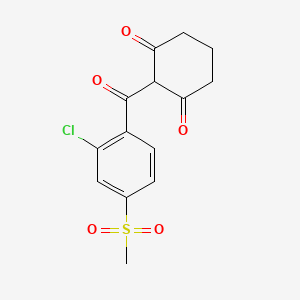
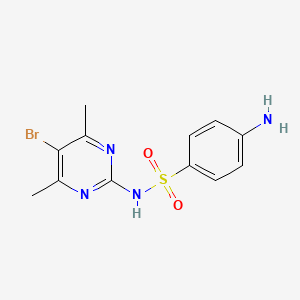

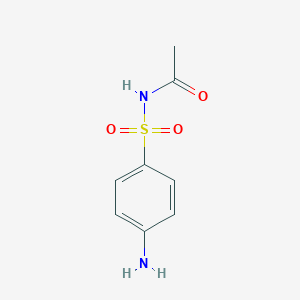
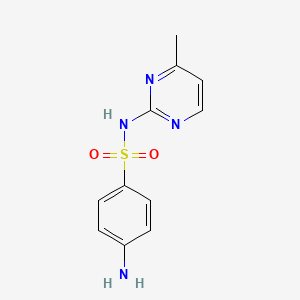
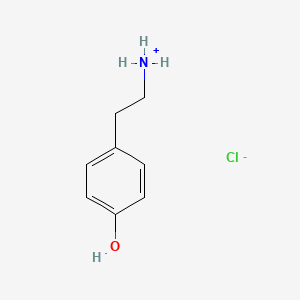

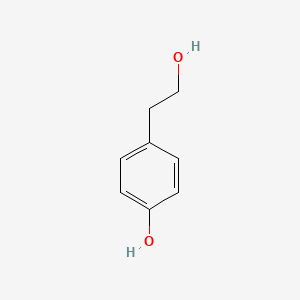


![N-[2-[4-[[3-(tert-butylamino)pyridin-2-yl]-ethylamino]piperidine-1-carbonyl]-1H-indol-5-yl]methanesulfonamide](/img/structure/B1682658.png)
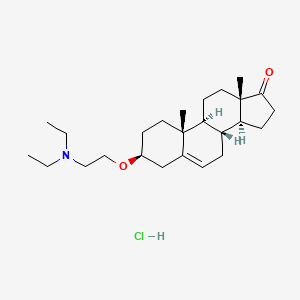

![1-[4-(1-Adamantyloxy)phenyl]piperidine](/img/structure/B1682663.png)